Acetamide, 2-(4-((((4-(chloromethyl)phenyl)amino)thioxomethyl)amino)phenoxy)-N,N-dicyclohexyl-
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Overview
Description
Acetamide, 2-(4-((((4-(chloromethyl)phenyl)amino)thioxomethyl)amino)phenoxy)-N,N-dicyclohexyl- is a complex organic compound with a unique structure that includes multiple functional groups such as amides, phenyl groups, and chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-((((4-(chloromethyl)phenyl)amino)thioxomethyl)amino)phenoxy)-N,N-dicyclohexyl- involves multiple steps. One common method includes the reaction of 4-(chloromethyl)aniline with thiourea to form a thioxomethyl intermediate. This intermediate is then reacted with 4-aminophenol to form the phenoxy derivative. Finally, the phenoxy derivative is reacted with N,N-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and high-throughput screening are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(4-((((4-(chloromethyl)phenyl)amino)thioxomethyl)amino)phenoxy)-N,N-dicyclohexyl- undergoes various chemical reactions including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: NaOH, NH3, RNH2
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Acetamide, 2-(4-((((4-(chloromethyl)phenyl)amino)thioxomethyl)amino)phenoxy)-N,N-dicyclohexyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetamide, 2-(4-((((4-(chloromethyl)phenyl)amino)thioxomethyl)amino)phenoxy)-N,N-dicyclohexyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminoacetanilide: A simpler derivative with similar amide and phenyl groups.
Phenoxyacetamide Derivatives: Compounds with similar phenoxy and acetamide structures but different substituents.
Chloromethylphenyl Derivatives: Compounds with chloromethyl and phenyl groups but lacking the thioxomethyl and dicyclohexyl groups.
Uniqueness
The uniqueness of Acetamide, 2-(4-((((4-(chloromethyl)phenyl)amino)thioxomethyl)amino)phenoxy)-N,N-dicyclohexyl- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
76870-16-1 |
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Molecular Formula |
C28H36ClN3O2S |
Molecular Weight |
514.1 g/mol |
IUPAC Name |
2-[4-[[4-(chloromethyl)phenyl]carbamothioylamino]phenoxy]-N,N-dicyclohexylacetamide |
InChI |
InChI=1S/C28H36ClN3O2S/c29-19-21-11-13-22(14-12-21)30-28(35)31-23-15-17-26(18-16-23)34-20-27(33)32(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h11-18,24-25H,1-10,19-20H2,(H2,30,31,35) |
InChI Key |
ZJPMAJXLLZZWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=CC=C(C=C3)NC(=S)NC4=CC=C(C=C4)CCl |
Origin of Product |
United States |
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